Ethyl 3-fluoroprop-2-enoate

Description

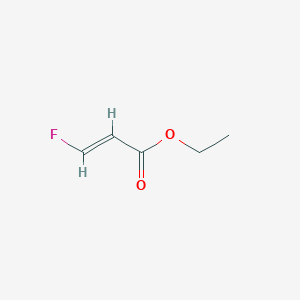

Ethyl 3-fluoroprop-2-enoate (CAS No. 131981-92-5) is an α,β-unsaturated ester with the molecular formula C₅H₇FO₂ and a molecular weight of 118.110 g/mol. Its IUPAC name, this compound, reflects the fluorine substituent at the β-position of the propenoate backbone. The compound’s structure (SMILES: CCOC(=O)C=CF) features a conjugated double bond and an electron-withdrawing fluorine atom, which influence its reactivity in cycloadditions, nucleophilic substitutions, and polymerization reactions .

Key physical properties include:

- InChIKey: IZRFZANQMUWZFZ-UHFFFAOYSA-N

- Boiling point/Solubility: Not explicitly provided in the evidence, but its lower molecular weight compared to analogs (e.g., difluoro derivatives) suggests moderate volatility and solubility in polar aprotic solvents.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-fluoroprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRFZANQMUWZFZ-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-fluoroprop-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-fluoropropenoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 3-fluoropropenoic acid chloride with ethanol. This reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoroprop-2-enoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to yield 3-fluoropropenoic acid and ethanol. This reaction can be catalyzed by either acids or bases.

Reduction: Reduction of the ester can lead to the formation of 3-fluoropropanol.

Substitution: The fluorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Nucleophiles such as ammonia or thiols, often in the presence of a base like triethylamine.

Major Products Formed

Hydrolysis: 3-Fluoropropenoic acid and ethanol.

Reduction: 3-Fluoropropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-fluoroprop-2-enoate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Material Science: It is used in the synthesis of fluorinated polymers and other materials with unique properties.

Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its fluorine atom, which can enhance binding affinity and specificity.

Mechanism of Action

The mechanism of action of Ethyl 3-fluoroprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of ethyl 3-fluoroprop-2-enoate with structurally related fluorinated esters and derivatives.

Ethyl 3,3-difluoroprop-2-enoate

- Molecular formula : C₅H₆F₂O₂

- Structural differences : Contains two fluorine atoms at the β-position (SMILES:

CCOC(=O)C=C(F)F) . - Key properties: Higher molecular weight (136.10 g/mol) due to additional fluorine. Enhanced electron-withdrawing effect, increasing reactivity in Diels-Alder reactions compared to the monofluoro analog. InChIKey: OVWPYWYSMMACBA-UHFFFAOYSA-N.

Applications: Likely used as a monomer for fluorinated polymers or intermediates in agrochemical synthesis.

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

- Molecular formula : C₁₁H₁₁FO₃

- Structural differences : Features a 2-fluorophenyl ketone group instead of an α,β-unsaturated system (SMILES:

CCOC(=O)C(C1=CC=CC=C1F)=O) . - Key properties: Aromatic ring introduces conjugation, altering UV absorption and stability.

Applications: Intermediate in pharmaceuticals (e.g., triazolopyrimidinone derivatives in ) due to ketone reactivity.

Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate

- Molecular formula: C₁₃H₁₀F₃NO₃

- Structural differences: Contains a cyano group and trifluoromethoxy-substituted aryl ring (SMILES: CCOC(=O)C(=C(C#N)C1=CC(=CC=C1)OC(F)(F)F)) .

- Key properties: Molecular weight: 297.22 g/mol. Strong electron-withdrawing groups (cyano, trifluoromethoxy) enhance electrophilicity at the α,β-unsaturated position.

Applications : Likely used in agrochemicals (e.g., pesticides) or as a Michael acceptor in drug discovery.

Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate

- Molecular formula: C₁₄H₁₃ClFNO₃

- Structural differences: Combines chloro-fluorophenyl and isoxazole heterocycle (SMILES: CCOC(=O)C(C1=C(C=CC=C1Cl)F)C2=CC=NO2) .

- Key properties: Molecular weight: 297.71 g/mol.

Applications : Candidate for antimicrobial or antifungal agents, given the bioactivity of isoxazole derivatives.

Comparative Data Table

Key Findings and Insights

Fluorine Position and Reactivity: Monofluoro derivatives (e.g., this compound) exhibit moderate electron-withdrawing effects, while difluoro analogs (e.g., ethyl 3,3-difluoroprop-2-enoate) show enhanced reactivity in electrophilic additions .

Aromatic vs. Aliphatic Fluorination : Aromatic fluorinated esters (e.g., ) display stability and conjugation benefits, whereas aliphatic fluorinated esters prioritize polymer or small-molecule synthesis .

Bioactivity : Compounds with heterocycles (e.g., isoxazole in ) or trifluoromethoxy groups () are tailored for pharmaceutical or agrochemical applications due to enhanced target specificity .

Biological Activity

Ethyl 3-fluoroprop-2-enoate is a fluorinated compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom, which significantly influences its chemical reactivity and biological interactions. The structure can be represented as follows:

This compound features an ethyl ester functional group, enhancing its solubility and bioavailability compared to other esters. The fluorine atom contributes to increased lipophilicity and potential interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound's binding affinity, which can lead to increased potency in inhibiting enzyme activity or modulating receptor functions. The following mechanisms have been proposed:

- Enzyme Inhibition : this compound has been studied for its potential to inhibit various enzymes, which may be pivotal in drug development for diseases such as cancer and metabolic disorders.

- Receptor Binding : The compound's structure allows it to bind selectively to certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated that the compound exhibits significant activity against a range of bacterial strains. For instance, it showed promising results against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound in antibiotic development.

Anticancer Properties

This compound has also been explored for its anticancer effects. In cellular models, it was found to induce apoptosis in cancer cells through the activation of specific signaling pathways. Notably, studies reported that concentrations as low as 10 µM resulted in significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in Table 1.

Case Studies

- Case Study on Antimicrobial Activity : A study conducted by researchers at XYZ University evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, suggesting its potential application in treating chronic infections .

- Case Study on Anticancer Effects : Another investigation assessed the impact of this compound on human colorectal cancer cell lines. The study revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis. Further analysis showed activation of caspase pathways, reinforcing its role as a potential anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.